N-(2-phenoxyethyl)piperidin-4-amine

physicochemical property drug-likeness CNS permeability

Select N-(2-phenoxyethyl)piperidin-4-amine (CAS 808749-04-4) for PROTAC® development where a semi-rigid, non-PEG linker with two chemically orthogonal amine handles is required. Its dual-amine topology (secondary exocyclic amine + primary 4-NH₂; HBD=2, TPSA=33.3 Ų) enables stepwise conjugation of CRBN/VHL ligands and target warheads without cross-reactivity—a capability absent in mono-amine analogs such as 1-(2-phenoxyethyl)piperidine (HBD=0). The favorable XLogP3 of 1.6 (~45-fold lower lipophilicity than the 1-substituted congener at LogP=3.26) supports CNS drug-like property space. Also supplied as the dihydrochloride salt (CAS 1334147-70-4, mp 249–251 °C) for workflows requiring a well-characterized crystalline intermediate. Both forms are available for immediate research procurement.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B7870102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyethyl)piperidin-4-amine
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CNCCC1NCCOC2=CC=CC=C2
InChIInChI=1S/C13H20N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-5,12,14-15H,6-11H2
InChIKeyVVPXXCZQUVGKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenoxyethyl)piperidin-4-amine – Procurement-Relevant Physicochemical and Structural Baseline


N-(2-Phenoxyethyl)piperidin-4-amine (CAS 808749-04-4) is a bifunctional secondary-primary amine composed of a piperidine ring bearing a free 4-NH₂ group and an N-(2-phenoxyethyl) substituent. Its computed XLogP3 of 1.6, topological polar surface area (TPSA) of 33.3 Ų, and two hydrogen bond donors distinguish it from simple N-phenoxyethyl-piperidine congeners that lack the 4-amino moiety [1]. The compound is supplied primarily as a research intermediate and, in its dihydrochloride salt form, has been cited as a semi‑rigid linker for PROTAC development .

Why N-(2-Phenoxyethyl)piperidin-4-amine Cannot Be Simply Replaced by In‑Class Piperidine Analogs


The primary differentiation of N-(2-phenoxyethyl)piperidin-4-amine stems from its dual‑amine architecture: a secondary exocyclic amine and a primary amine on the piperidine 4‑position. This topology creates a hydrogen‑bond donor count (HBD = 2) and TPSA (33.3 Ų) that are absent in N‑phenoxyethyl‑piperidine comparators such as 1‑(2‑phenoxyethyl)piperidine (HBD = 0, TPSA ≈ 12 Ų) [1]. Consequently, the two molecules occupy substantially different property space for solubility, permeability, and bifunctional derivatisation, meaning that a procurement decision based solely on the phenoxyethyl‑piperidine scaffold without the 4‑NH₂ group will deliver a chemically and pharmacologically non‑equivalent entity [2].

Quantitative Comparator Evidence for Differentiating N-(2-Phenoxyethyl)piperidin-4-amine


Hydrogen‑Bond Donor Count Differentiates N-(2-Phenoxyethyl)piperidin-4-amine from 1-(2-Phenoxyethyl)piperidine

N-(2-Phenoxyethyl)piperidin-4-amine possesses two hydrogen‑bond donors (the secondary exocyclic NH and the primary 4‑NH₂), giving HBD = 2. The direct structural analog 1‑(2‑phenoxyethyl)piperidine, which replaces the 4‑NH₂ with a hydrogen, has HBD = 0 [1]. This difference is quantitative and directly affects oral bioavailability parameters governed by Lipinski rules and CNS MPO scoring.

physicochemical property drug-likeness CNS permeability

Lipophilicity Gap of 1.66 Log Units Separates N-(2-Phenoxyethyl)piperidin-4-amine from 1-(2-Phenoxyethyl)piperidine

The target compound has a computed XLogP3 of 1.6, whereas 1‑(2‑phenoxyethyl)piperidine exhibits a database-reported LogP of 3.26 [1]. The 1.66 log‑unit difference (approximately 45‑fold in partition coefficient) places the two molecules in distinct lipophilicity classes for formulation and metabolic stability purposes.

logP lipophilicity ADME

Bifunctional Amine Topology Enables PROTAC Linker Utility Not Accessible to 1-(2-Phenoxyethyl)piperidine or 4-(2-Phenoxyethyl)piperidine

Sigma-Aldrich classifies N-(2-phenoxyethyl)piperidin-4-amine as a 'rigid linker for PROTAC® development' (MDL MFCD34674296) . The two chemically distinguishable amine handles—a secondary amine on the phenoxyethyl side chain and a primary amine at the piperidine 4‑position—permit sequential orthogonal derivatisation with E3 ligase ligands and target‑protein warheads. By contrast, 1‑(2‑phenoxyethyl)piperidine possesses only a single tertiary amine, and 4‑(2‑phenoxyethyl)piperidine contains a single secondary amine at the piperidine ring; neither provides the requisite bifunctional coupling topology.

PROTAC linker bifunctional building block targeted protein degradation

Dihydrochloride Salt Provides Defined Solid‑State Properties Differentiating N-(2-Phenoxyethyl)piperidin-4-amine from Free‑Base Comparators

The dihydrochloride salt of N-(2-phenoxyethyl)piperidin-4-amine (CAS 1334147-70-4) exhibits a measured logP of 1.179 and a sharp melting point of 249–251 °C [1]. These values contrast with the free‑base comparator 1‑(2‑phenoxyethyl)piperidine (LogP = 3.26, no reported m.p. in the same range) and provide procurement‑relevant specification points for identity verification and formulation workflow compatibility.

salt form melting point formulation stability

C4‑Substituent on the Phenoxyethyl‑Piperidine Scaffold Drives NMDA NR1/2B Subtype Selectivity – Class‑Level Inference for N-(2-Phenoxyethyl)piperidin-4-amine

In a head‑to‑head SAR study of phenoxyethyl‑piperidine derivatives, N-(2-phenoxyethyl)-4-benzylpiperidine (the C4‑benzyl analog of the target compound) demonstrated high selectivity for the NR1/2B NMDA receptor subtype with an IC50 of 0.63 µM in Xenopus oocyte electrophysiology assays, while showing substantially weaker activity at NR1/2A receptors [1]. Although direct NR1/2B data for the 4‑NH₂ target compound are not publicly reported, the SAR establishes that the C4 substituent is a critical selectivity determinant, meaning the 4‑amino analog would be expected to exhibit a distinct selectivity profile versus both the 4‑benzyl and 4‑H congeners.

NMDA receptor NR1/2B selectivity CNS pharmacology

Phenoxyethyl‑Piperidine Class Cholinesterase Inhibition Provides Activity Context for N-(2-Phenoxyethyl)piperidin-4-amine

The broader phenoxyethyl‑piperidine chemotype has been systematically evaluated for cholinesterase inhibition. Compound 5c (a phenoxyethyl‑piperidine derivative) inhibited electric eel AChE with an IC50 of 0.50 µM while showing no detectable inhibition of equine BuChE at concentrations up to 100 µM (>200‑fold selectivity) [1]. In the same series, replacement of the piperidine with morpholine abolished AChE activity, confirming that the piperidine nitrogen is essential. The target compound, bearing a 4‑NH₂ group, occupies a region of chemical space adjacent to—but distinct from—the characterised series, and direct head‑to‑head cholinesterase data for the 4‑amino derivative are not publicly available.

acetylcholinesterase butyrylcholinesterase CNS enzyme inhibition

Procurement‑Relevant Application Scenarios for N-(2-Phenoxyethyl)piperidin-4-amine


PROTAC Heterobifunctional Linker Synthesis Requiring a Rigid, Orthogonally Functionalised Scaffold

N-(2-Phenoxyethyl)piperidin-4-amine is explicitly listed by Sigma‑Aldrich as a 'rigid linker for PROTAC® development' . Its two chemically distinct amine groups—a secondary exocyclic amine and a primary piperidine 4‑amine—enable sequential conjugation of cereblon‑ or VHL‑type E3 ligase ligands and target‑protein warheads without mutual interference. This dual‑handle topology (HBD = 2) is absent from the mono‑amine comparators 1‑(2‑phenoxyethyl)piperidine and 4‑(2‑phenoxyethyl)piperidine , making it the preferred procurement choice for medicinal chemistry groups constructing PROTAC libraries with non‑PEG, semi‑rigid linker architectures.

Physicochemical Property Screening Where Moderate Lipophilicity (XLogP3 = 1.6) and Defined HBD Count Are Required

With an XLogP3 of 1.6 and HBD of 2, N-(2-phenoxyethyl)piperidin-4-amine occupies a favourable region of CNS drug‑like property space compared to the more lipophilic 1‑(2‑phenoxyethyl)piperidine (LogP = 3.26, HBD = 0) . The 1.66 log‑unit difference (approximately 45‑fold in partition coefficient) translates to substantially different solubility and metabolic stability profiles, making the target compound the preferred starting material when lower lipophilicity is a design criterion for lead optimisation programs.

Neuroscience Target Screening Leveraging the Phenoxyethyl‑Piperidine Scaffold with a Novel C4 Chemotype

The phenoxyethyl‑piperidine scaffold is pharmacologically validated: the 4‑benzyl congener N-(2-phenoxyethyl)-4-benzylpiperidine exhibits NR1/2B NMDA antagonist activity (IC50 = 0.63 µM) , and compound 5c in the same chemotype series shows sub‑micromolar eeAChE inhibition with >200‑fold selectivity over BuChE . N-(2-Phenoxyethyl)piperidin-4-amine, with its 4‑NH₂ substituent, represents a distinct C4 chemotype within this validated scaffold family. Neuroscience groups seeking to expand SAR around the C4 position for NMDA, sigma‑1, or cholinergic targets should procure this specific 4‑amino derivative rather than the 4‑benzyl or 4‑H analogs, as the 4‑NH₂ group introduces hydrogen‑bonding capacity that the other congeners lack.

Solid‑Form Development Using a Crystalline Dihydrochloride Salt with a Sharp Melting Point

The dihydrochloride salt of N-(2-phenoxyethyl)piperidin-4-amine (CAS 1334147-70-4) is a crystalline solid with a defined melting point of 249–251 °C and a measured logP of 1.179 . These solid‑state properties facilitate QC batch release by melting‑point determination and provide a well‑characterised starting material for salt‑form screens or formulation studies. Procurement of the dihydrochloride salt is warranted when experimental workflows require a non‑hygroscopic, high‑melting crystalline intermediate, in contrast to the low‑melting or poorly characterised free‑base comparators such as 1‑(2‑phenoxyethyl)piperidine.

Quote Request

Request a Quote for N-(2-phenoxyethyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.